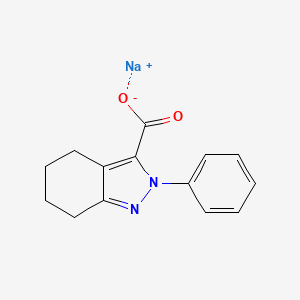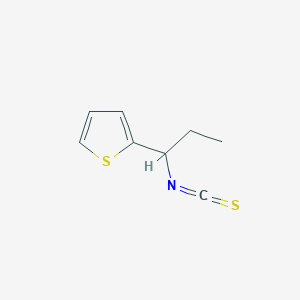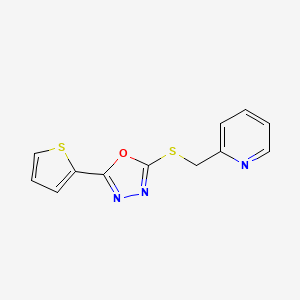![molecular formula C8H8N4O2 B2664495 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS No. 1160245-80-6](/img/structure/B2664495.png)
2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and agricultural science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride . These reactions are generally carried out at room temperature, followed by water extraction and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated, catalyst-free synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production . This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like iron (III) chloride.
Substitution: It can participate in nucleophilic substitution reactions, particularly involving the triazolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used for the oxidation of aminopyrimidine Schiff bases.
Substitution: Enaminonitriles and benzohydrazides are used in microwave-mediated reactions.
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit significant biological activities .
Scientific Research Applications
2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Agricultural Science: It has been evaluated for its antimicrobial activities against plant pathogenic bacteria and fungi.
Biological Research: The compound’s derivatives are studied for their antifungal, antitubercular, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the proliferation of cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit various biological activities.
Uniqueness
2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a CDK2 inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-9-8-10-6(2-7(13)14)11-12(8)4-5/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMNRZXEKWNFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)CC(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2664414.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2664416.png)



![4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid](/img/structure/B2664424.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2664426.png)


![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2664429.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2664430.png)

